Isoamyl isovalerate

Description

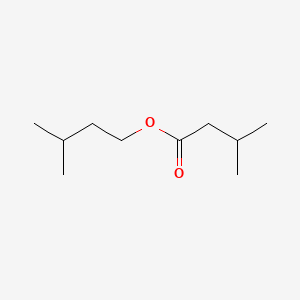

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylbutyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-8(2)5-6-12-10(11)7-9(3)4/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINCECQTMHSORG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044757 | |

| Record name | 3-Methylbutyl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid with a fruity apple-like odour | |

| Record name | Isopentyl isopentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isoamyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/297/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

190.00 to 191.00 °C. @ 760.00 mm Hg | |

| Record name | Isopentyl isopentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in most fixed oils, slightly soluble in propylene glycol, insoluble in water, 1ml in 6ml 70% ethanol (in ethanol) | |

| Record name | Isoamyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/297/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.851 - 0.857 | |

| Record name | Isoamyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/297/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

659-70-1 | |

| Record name | Isoamyl isovalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=659-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl isovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000659701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOAMYL ISOVALERATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-methyl-, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylbutyl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbutyl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL ISOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16M1VA1FJY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopentyl isopentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Aromatic Signature of Apples: A Technical Guide to the Natural Occurrence of Isoamyl Isovalerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoamyl isovalerate, an ester known for its characteristic sweet, fruity, and apple-like aroma, is a naturally occurring volatile organic compound (VOC) in apples (Malus domestica). While it is a significant contributor to the overall flavor profile of certain cultivars, its presence and concentration can vary widely. This technical guide provides an in-depth analysis of the natural occurrence of this compound in apples, including its biosynthesis, methodologies for its detection and quantification, and a summary of available data. This document is intended to serve as a comprehensive resource for researchers in the fields of food science, natural product chemistry, and drug development who are interested in the volatile composition of apples.

Introduction

The aroma of apples is a complex mixture of over 300 volatile organic compounds, with esters being the most predominant class, often accounting for 80-98% of the total volatile compounds in ripe fruit.[1] These esters, in combination with alcohols, aldehydes, and other compounds, create the characteristic and diverse aromatic profiles observed across different apple cultivars. This compound is one such ester, recognized for its potent "apple" note.[2][3] Understanding the natural occurrence and biosynthesis of this compound is crucial for quality assessment in the food and beverage industry, as well as for potential applications in flavor and fragrance development. Furthermore, the study of biosynthetic pathways of such natural compounds can provide insights for metabolic engineering and the development of novel therapeutic agents.

Quantitative Occurrence of this compound in Apple Cultivars

The following table summarizes the presence of this compound and other major esters in various apple cultivars as reported in scientific literature. It is important to note the absence of quantitative data for this compound in many studies, highlighting a gap in the current research.

| Apple Cultivar | This compound Concentration (µg/kg) | Other Major Esters Quantified | Reference |

| Red Delicious | Not Specifically Quantified | 2-methylbutyl acetate, ethyl 2-methylbutanoate, hexyl 2-methylbutanoate | [4] |

| Granny Smith | Not Specifically Quantified | High in aldehydes, lower in esters compared to other cultivars. | [5] |

| Royal Gala | Not Specifically Quantified | Butyl acetate, 2-methylbutyl acetate, hexyl esters | [6][7] |

| Fuji | Not Specifically Quantified | 2-methylbutyl acetate, hexyl acetate, ethyl 2-methylbutanoate | [8] |

| Golden Delicious | Not Specifically Quantified | High ester content, including various acetate and butanoate esters. | [9] |

| Honeycrisp | Not Specifically Quantified | Hexyl 2-methylbutyrate, hexyl butyrate, hexyl hexanoate | [10] |

| Jonagold | Not Specifically Quantified | High in esters, including hexyl acetate, hexyl butanoate, and hexyl 2-methylbutyrate. | [9] |

Note: The lack of specific quantitative data for this compound in this table reflects the current state of published research. Further targeted analytical studies are required to populate this dataset.

Biosynthesis of this compound in Apples

The biosynthesis of this compound in apples is a multi-step process involving the catabolism of branched-chain amino acids and the subsequent esterification reaction catalyzed by alcohol acyltransferases (AATs). The two precursors of this compound are isoamyl alcohol and isovaleric acid, which are derived from the amino acid leucine.[8][11]

Biosynthetic Pathway

The pathway begins with the branched-chain amino acid leucine. Through a series of enzymatic reactions, leucine is converted into its corresponding alcohol (isoamyl alcohol) and acyl-CoA (isovaleryl-CoA), the activated form of isovaleric acid. The final step is the condensation of isoamyl alcohol and isovaleryl-CoA, catalyzed by an alcohol acyltransferase (AAT).

Key Enzymes

-

Branched-chain amino acid transaminase (BCAT): This enzyme catalyzes the initial step, the reversible transamination of leucine to α-ketoisocaproate.[12]

-

Branched-chain α-keto acid dehydrogenase (BCKDH) complex: This complex catalyzes the oxidative decarboxylation of α-ketoisocaproate to form isovaleryl-CoA.[12]

-

Decarboxylases and Alcohol Dehydrogenases (ADHs): A series of enzymes are responsible for the conversion of α-ketoisocaproate to isoamyl alcohol, likely proceeding through an aldehyde intermediate.[13]

-

Alcohol Acyltransferase (AAT): This is a key enzyme in the final step of ester formation. In apples, the MdAAT1 gene has been identified and shown to be responsible for the production of a variety of esters.[6][7] AATs exhibit broad substrate specificity, meaning they can utilize a range of alcohols and acyl-CoAs to produce a diverse array of esters.[6][8]

Experimental Protocols

The analysis of this compound and other volatile compounds in apples is typically performed using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).[9][10][14]

Sample Preparation and Volatile Extraction (HS-SPME)

-

Sample Homogenization: A representative sample of apple tissue (e.g., 5-10 g of peel or flesh) is homogenized. To prevent enzymatic degradation and changes in the volatile profile, this step should be performed quickly and at a low temperature.

-

Internal Standard Addition: A known amount of an internal standard (e.g., 2-octanol or ethyl heptanoate), which is not naturally present in apples, is added to the homogenized sample for quantification purposes.

-

Vial Incubation: The homogenized sample is placed in a sealed headspace vial. To enhance the release of volatiles into the headspace, the vial is often saturated with sodium chloride and incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes) with agitation.

-

SPME Fiber Exposure: A SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Thermal Desorption: The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed volatiles are thermally desorbed onto the GC column.

-

Chromatographic Separation: The volatile compounds are separated based on their boiling points and affinity for the stationary phase of the GC column (e.g., a non-polar or mid-polar column like DB-5ms or HP-INNOWax). A programmed temperature gradient is used to achieve optimal separation.

-

Mass Spectrometry Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact ionization), and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

Compound Identification and Quantification:

-

Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The concentration of each compound is determined by comparing its peak area to the peak area of the internal standard. A calibration curve prepared with known concentrations of the target analyte (this compound) is used for accurate quantification.

-

Conclusion

This compound is a naturally occurring ester that contributes to the characteristic fruity aroma of apples. Its biosynthesis is intricately linked to the catabolism of the amino acid leucine, with the final esterification step catalyzed by alcohol acyltransferases. While its presence is well-established, there is a notable lack of comprehensive quantitative data for this compound across a wide range of apple cultivars in the scientific literature. The standard analytical technique for its analysis is HS-SPME-GC-MS, a robust and sensitive method for the characterization of volatile profiles in fruits. Further research focusing on the quantification of minor esters like this compound in different apple varieties will provide a more complete understanding of apple aroma chemistry and will be valuable for breeding programs and the flavor industry. This technical guide provides a foundational understanding for researchers and professionals working with the complex chemistry of apple volatiles.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, 659-70-1 [thegoodscentscompany.com]

- 3. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. d.lib.msu.edu [d.lib.msu.edu]

- 7. static.igem.org [static.igem.org]

- 8. Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Engineering the leucine biosynthetic pathway for isoamyl alcohol overproduction in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

The Genesis of Fruity Aroma: An In-depth Technical Guide to the Biosynthesis of Isoamyl Isovalerate in Ripening Fruits

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volatile esters are the principal architects of the characteristic aroma of many ripening fruits, significantly influencing consumer preference and the sensory profile of food and beverages. Among these, isoamyl isovalerate, with its potent apple and fruity notes, is a key contributor to the aromatic bouquet of numerous fruits, including apples, bananas, and melons. This technical guide provides a comprehensive exploration of the biosynthetic pathway of this compound in ripening fruits. It delineates the metabolic origins of its precursors, isoamyl alcohol and isovaleryl-CoA, from the catabolism of the branched-chain amino acid leucine. The pivotal role of alcohol acyltransferases (AATs) in the final esterification step is examined in detail, including their enzymatic properties and regulation. Furthermore, this guide outlines key experimental protocols for the quantification of this compound and the characterization of the enzymes involved in its synthesis. The complex regulatory network, involving hormonal signals and transcriptional control that governs the production of this important flavor compound during fruit ripening, is also elucidated. All quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized through detailed diagrams.

Introduction

The aroma of ripening fruit is a complex symphony of volatile organic compounds, with esters being a dominant and defining class of molecules. This compound is a branched-chain ester that imparts a characteristic sweet, fruity, and apple-like aroma to a variety of fruits.[1] The biosynthesis of this and other esters is a highly regulated process that intensifies during the ripening stages, coinciding with other changes in color, texture, and sugar content. Understanding the intricate biochemical pathways and regulatory mechanisms that lead to the formation of this compound is of paramount importance for the food and beverage industry, as it opens avenues for the enhancement of natural flavors and the development of novel flavoring agents. This guide provides a detailed technical overview of the core biosynthetic processes, experimental methodologies, and regulatory networks involved in the production of this compound in ripening fruits.

The Biosynthetic Pathway of this compound

The formation of this compound is the culmination of two distinct biosynthetic pathways that provide the necessary alcohol and acyl-CoA precursors. The final step is an esterification reaction catalyzed by alcohol acyltransferase (AAT).[2]

The Origin of the Alcohol Moiety: Isoamyl Alcohol from Leucine Catabolism

The isoamyl alcohol (3-methyl-1-butanol) component of this compound is derived from the catabolism of the branched-chain amino acid (BCAA), L-leucine.[3] This metabolic pathway, analogous to the Ehrlich pathway in yeast, involves a series of enzymatic steps primarily located within the mitochondria.[4]

The key steps in the conversion of L-leucine to isoamyl alcohol are:

-

Transamination: L-leucine is converted to α-ketoisocaproate by a branched-chain amino acid aminotransferase (BCAT) . This reaction typically utilizes α-ketoglutarate as the amino group acceptor, producing glutamate.[5][6]

-

Decarboxylation: The α-ketoisocaproate is then decarboxylated to form isovaleraldehyde by an α-keto acid decarboxylase .[7]

-

Reduction: Finally, isovaleraldehyde is reduced to isoamyl alcohol by an alcohol dehydrogenase (ADH) , often utilizing NADH as a reductant.[8]

dot

The Origin of the Acyl Moiety: Isovaleryl-CoA

Isovaleryl-coenzyme A (isovaleryl-CoA) provides the isovalerate portion of the final ester. The primary route to isovaleryl-CoA in plants is also through the catabolism of L-leucine.[3][9] After the initial transamination of leucine to α-ketoisocaproate, the pathway proceeds as follows:

-

Oxidative Decarboxylation: α-Ketoisocaproate is oxidatively decarboxylated to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex .[4] This multi-enzyme complex is located in the mitochondria.

An alternative pathway for isovaleryl-CoA synthesis, branching from the mevalonate pathway, has been identified in myxobacteria and may have implications for plants.[6][10] This pathway involves the conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), an intermediate in mevalonate synthesis, to isovaleryl-CoA.[6] However, the leucine catabolic pathway is considered the major source in ripening fruits.

The Final Esterification Step: Alcohol Acyltransferase (AAT)

The condensation of isoamyl alcohol and isovaleryl-CoA to form this compound is catalyzed by alcohol acyltransferase (AAT) , a key enzyme in the biosynthesis of many volatile esters in fruits.[2][11] AATs belong to the BAHD (benzylalcohol O-acetyltransferase, anthocyanin O-hydroxycinnamoyltransferase, anthranilate N-hydroxycinnamoyl/benzoyltransferase, and deacetylvindoline 4-O-acetyltransferase) superfamily of acyltransferases.[11]

The reaction is as follows:

Isoamyl alcohol + Isovaleryl-CoA <-> this compound + CoA-SH

The expression and activity of AATs are often developmentally regulated and increase significantly during fruit ripening, correlating with the production of volatile esters.[3][12]

dot

Experimental Protocols

Quantification of this compound by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the analysis of volatile compounds in fruits.

[4][13][14][15][16]Objective: To identify and quantify this compound in fruit tissue.

Materials:

-

Fruit sample

-

Liquid nitrogen

-

Saturated NaCl solution

-

20 mL headspace vials with septa

-

SPME fiber (e.g., DVB/CAR/PDMS)

-

GC-MS system

Procedure:

-

Sample Preparation: Homogenize a known weight of fruit pulp in liquid nitrogen. Transfer a precise amount of the powdered tissue (e.g., 0.2-3.5 g) to a headspace vial. A[4][17]dd a saturated NaCl solution (e.g., 5-10 mL) to the vial to improve the release of volatiles. 2[4][17]. Headspace Extraction: Equilibrate the vial at a specific temperature (e.g., 40-42°C) for a set time (e.g., 15-40 minutes) with agitation. E[4][17]xpose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-40 minutes) to adsorb the volatile compounds. 3[4][17]. GC-MS Analysis: Desorb the analytes from the SPME fiber in the hot injection port of the GC. Separate the compounds on a suitable capillary column (e.g., DB-5ms or VF-WAXms). T[4][18]he mass spectrometer is operated in scan mode to acquire mass spectra for compound identification and in selected ion monitoring (SIM) mode for quantification.

-

Quantification: Identification of this compound is based on its retention time and mass spectrum compared to an authentic standard. Quantification is typically performed using an internal standard and a calibration curve.

dot

Alcohol Acyltransferase (AAT) Enzyme Assay

Objective: To determine the activity of AAT in a fruit protein extract.

Materials:

-

Fruit tissue

-

Extraction buffer (e.g., Tris-HCl with protease inhibitors)

-

Protein quantification reagent (e.g., Bradford assay)

-

Assay buffer (e.g., phosphate buffer, pH 7.5)

-

Isoamyl alcohol

-

Isovaleryl-CoA

-

GC-MS system

Procedure:

-

Protein Extraction: Homogenize fruit tissue in a cold extraction buffer. Centrifuge to remove cell debris and collect the supernatant containing the soluble proteins.

-

Protein Quantification: Determine the total protein concentration in the extract.

-

Enzyme Reaction: In a reaction vial, combine the protein extract with the assay buffer, isoamyl alcohol, and isovaleryl-CoA. Incubate the reaction at a specific temperature (e.g., 30°C) for a defined time.

-

Extraction of Product: Stop the reaction and extract the formed this compound with an organic solvent (e.g., hexane).

-

GC-MS Analysis: Analyze the organic phase by GC-MS to quantify the amount of this compound produced.

-

Calculation of Activity: Express the enzyme activity as the amount of product formed per unit of time per amount of protein (e.g., nmol/h/mg protein).

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the transcript levels of AAT genes during fruit ripening.

-

Fruit tissue from different ripening stages

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase

-

qPCR instrument and reagents (e.g., SYBR Green)

-

Gene-specific primers for AAT and a reference gene (e.g., actin or ubiquitin)

Procedure:

-

RNA Extraction and DNase Treatment: Extract total RNA from fruit tissue and treat with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase.

-

qRT-PCR: Perform the qPCR reaction using the synthesized cDNA, gene-specific primers for the target AAT gene and a reference gene, and a fluorescent dye like SYBR Green.

-

Data Analysis: Analyze the amplification data to determine the relative expression level of the AAT gene at different ripening stages, normalized to the expression of the reference gene.

Conclusion

The biosynthesis of this compound in ripening fruits is a well-orchestrated process that integrates amino acid catabolism with a highly regulated esterification step. The availability of the precursor, L-leucine, and the expression and catalytic properties of alcohol acyltransferases are critical determinants of the final concentration of this important aroma compound. The intricate network of hormonal and transcriptional regulation ensures that the production of this compound is synchronized with the overall ripening program of the fruit. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this and other flavor biosynthetic pathways. A deeper understanding of these mechanisms will undoubtedly contribute to the development of strategies for enhancing the natural flavor of fruits and creating novel, nature-inspired flavor profiles for a wide range of applications.

References

- 1. HORMONAL CONTROL OF FRUIT RIPENING IN CLIMACTERIC FRUITS | International Society for Horticultural Science [ishs.org]

- 2. Regulation of fleshy fruit ripening: from transcription factors to epigenetic modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 4. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Rapid and Inexpensive Detection of α1-Antitrypsin Deficiency-Related Alleles S and Z by a Real-Time Polymerase Chain Reaction Suitable for a Large-Scale Population-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catalytic properties of alcohol acyltransferase in different strawberry species and cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isovaleryl-CoA - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. mdpi.com [mdpi.com]

- 14. Chemical Approach to the Optimization of Conditions Using HS-SPME/GC–MS for Characterization of Volatile Compounds in Eugenia brasiliensis Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Comparison of volatiles in various raspberry fruits by HS/SPME/GC/MS techniques | International Society for Horticultural Science [ishs.org]

- 17. mdpi.com [mdpi.com]

- 18. Kinetic and spectral properties of isovaleryl-CoA dehydrogenase and interaction with ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Validation of reference genes for gene expression analysis in fruit development of Vaccinium bracteatum Thunb. using quantitative real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Isoamyl isovalerate CAS number and chemical properties

An In-depth Technical Guide to Isoamyl Isovalerate

Authored by: Gemini AI

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a significant ester in the flavor and fragrance industries. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and analysis, and illustrates key processes through standardized diagrams. The information is intended to serve as a foundational resource for professionals engaged in research and development involving this compound.

Introduction

This compound, also known as isopentyl 3-methylbutanoate, is an organic compound classified as an ester.[1][2] It is formed from the reaction of isoamyl alcohol and isovaleric acid.[1] This compound is a colorless liquid at room temperature and is primarily recognized for its characteristic fruity aroma, often described as being similar to apples or bananas.[1][3] Due to its pleasant scent and flavor profile, it is widely utilized as a flavoring agent in food products such as candies, baked goods, and chewing gum, as well as a fragrance component in perfumes and other consumer goods.[1][4][5] The natural occurrence of this compound has been reported in various plants, including Heracleum dissectum and Elsholtzia fruticosa.[6]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are critical for its handling, application, and analysis in a laboratory setting.

| Property | Value | Citations |

| CAS Number | 659-70-1 | [1][2] |

| Molecular Formula | C₁₀H₂₀O₂ | [1][2] |

| Molecular Weight | 172.27 g/mol | [2] |

| Appearance | Colorless liquid | [1][7] |

| Odor | Fruity, apple-like | [1][3][4] |

| Boiling Point | 190.00 to 191.00 °C @ 760.00 mm Hg | [6][8] |

| Melting Point | -58.15°C | [3][9] |

| Density | 0.851 - 0.857 g/mL at 25 °C | [6][10] |

| Refractive Index | 1.411 - 1.414 at 20 °C | [6][7] |

| Solubility | Soluble in most fixed oils and alcohol; slightly soluble in propylene glycol; insoluble in water.[1][6][8] | [1][6][8] |

| Vapor Pressure | 0.886 mmHg @ 25.00 °C | [8] |

| Flash Point | 152.00 °F (66.67 °C) | [8] |

| LogP (o/w) | 3.530 (estimated) | [8] |

Experimental Protocols

Synthesis via Fischer Esterification

Fischer esterification is a common method for synthesizing esters, including this compound, through the acid-catalyzed reaction of a carboxylic acid and an alcohol.[3]

Materials:

-

Isoamyl alcohol

-

Isovaleric acid

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst[3][11]

-

5% aqueous sodium bicarbonate (NaHCO₃) solution[3]

-

Saturated aqueous sodium chloride (brine) solution[3]

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[11][12]

-

Diethyl ether or other suitable organic solvent[3]

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus[7]

Procedure:

-

Reaction Setup: In a round-bottom flask, combine isoamyl alcohol and isovaleric acid.[7] Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.[7]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for approximately 60-75 minutes.[12] This allows the reaction to proceed towards equilibrium without the loss of volatile reactants or products.

-

Workup - Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.[7] Add cold water and mix.[3] To neutralize the acidic catalyst and any unreacted isovaleric acid, wash the organic layer sequentially with a 5% aqueous sodium bicarbonate solution.[3] Carbon dioxide effervescence will be observed; vent the separatory funnel frequently.[7]

-

Workup - Washing: Further wash the organic layer with a brine solution to remove any remaining water-soluble impurities.[3]

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate to remove residual water.[12]

-

Purification: Filter the dried organic solution to remove the drying agent. The solvent can then be removed using a rotary evaporator.[11] For higher purity, the resulting crude this compound can be purified by distillation.[6]

Analysis by Gas Chromatography (GC)

Gas chromatography is a standard analytical technique used to separate and identify volatile compounds like this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar or semi-polar capillary column, such as an HP-5 or equivalent, is suitable.[8]

-

Carrier Gas: Helium or hydrogen.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of around 90°C can be used, with a programmed ramp to a higher temperature to ensure the elution of all components.

-

Injection Mode: Split injection is typically used to prevent column overloading.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent, such as dichloromethane or ethanol.

-

Standard Preparation: Create a series of calibration standards of known concentrations of pure this compound in the same solvent.

-

Injection: Inject a small, fixed volume (e.g., 1 µL) of the sample and each standard into the gas chromatograph.

-

Data Acquisition: Record the chromatograms, noting the retention time of the peak corresponding to this compound.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their respective concentrations. The concentration of this compound in the sample can then be determined by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of this compound using the Fischer esterification protocol.

Caption: Experimental workflow for the synthesis and purification of this compound.

Biological Interaction: Olfactory Signaling Pathway

This compound's characteristic fruity scent is perceived through the olfactory system. The diagram below represents a generalized signaling pathway for olfaction, which is initiated when an odorant molecule like this compound binds to an olfactory receptor.[13]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. community.wvu.edu [community.wvu.edu]

- 4. youtube.com [youtube.com]

- 5. This compound, 659-70-1 [thegoodscentscompany.com]

- 6. This compound | C10H20O2 | CID 12613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ijisrt.com [ijisrt.com]

- 8. researchgate.net [researchgate.net]

- 9. i3awards.org.au [i3awards.org.au]

- 10. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. westfield.ma.edu [westfield.ma.edu]

- 13. m.youtube.com [m.youtube.com]

Spectroscopic Profile of Isoamyl Isovalerate: A Technical Guide

Introduction

Isoamyl isovalerate, also known as isopentyl isovalerate or apple oil, is an organic ester with a characteristic fruity aroma reminiscent of apples and bananas. It is widely used in the food, beverage, and fragrance industries. For researchers, scientists, and professionals in drug development, a thorough understanding of its spectroscopic properties is crucial for identification, purity assessment, and quality control. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and visual aids to facilitate understanding.

Data Presentation

The spectroscopic data for this compound is summarized in the following tables.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The data presented here was obtained in deuterated chloroform (CDCl₃).

| Chemical Shift (δ) ppm | Integration | Multiplicity | Assignment |

| 4.08 | 2H | t | -O-CH₂ -CH₂- |

| 2.15 | 2H | d | -CO-CH₂ -CH- |

| 1.66 | 1H | m | -O-CH₂-CH₂ -CH(CH₃)₂ |

| 1.50 | 1H | m | -CO-CH₂-CH (CH₃)₂ |

| 0.92 | 12H | d | -CH(CH₃ )₂ and -CH(CH₃ )₂ |

Table 1: ¹H NMR Data for this compound (Solvent: CDCl₃)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The data was acquired in deuterated chloroform (CDCl₃).[1]

| Chemical Shift (δ) ppm | Assignment |

| 173.06 | C =O |

| 62.76 | -O-C H₂- |

| 43.60 | -CO-C H₂- |

| 37.57 | -O-CH₂-C H₂- |

| 25.79 | -CO-CH₂-C H- |

| 25.20 | -O-CH₂-CH₂-C H- |

| 22.46 | -CH(C H₃)₂ |

Table 2: ¹³C NMR Data for this compound (Solvent: CDCl₃)[1]

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in the molecule. For this compound, the key absorptions are characteristic of an ester.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2960-2870 | C-H (alkane) | Stretch |

| ~1735 | C=O (ester) | Stretch |

| ~1240 | C-O (ester) | Stretch |

| ~1170 | C-O (ester) | Stretch |

Table 3: Characteristic IR Absorption Bands for this compound

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented is for Electron Ionization (EI) Mass Spectrometry.[1]

| m/z | Proposed Fragment |

| 172 | [M]⁺ (Molecular Ion) |

| 85 | [CH₃CH(CH₃)CH₂CO]⁺ |

| 71 | [CH₃CH(CH₃)CH₂CH₂]⁺ |

| 70 | [CH₂=CHCH(CH₃)₂]⁺ |

| 57 | [CH₃CH(CH₃)CH₂]⁺ |

| 43 | [CH₃CH(CH₃)]⁺ |

Table 4: Major Fragments in the EI-Mass Spectrum of this compound[1]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (liquid sample)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pasteur pipette

-

Small vial

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

For ¹H NMR, place approximately 5-10 mg of this compound into a clean, dry vial.

-

For ¹³C NMR, use a more concentrated sample of 20-50 mg.

-

Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

-

Gently vortex the vial until the sample is fully dissolved.

-

-

Sample Transfer:

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final liquid height should be approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR magnet.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using standard acquisition parameters. For ¹H NMR, a single scan is often sufficient. For ¹³C NMR, multiple scans will be required to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain an Attenuated Total Reflectance (ATR) FT-IR spectrum of this compound.

Materials:

-

This compound (liquid sample)

-

FT-IR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Pipette

-

Lint-free tissues

-

Isopropyl alcohol or acetone for cleaning

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a single drop of this compound onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Cleaning:

-

After analysis, clean the ATR crystal thoroughly with a lint-free tissue soaked in isopropyl alcohol or acetone.

-

Mass Spectrometry (MS)

Objective: To obtain an Electron Ionization (EI) mass spectrum of this compound.

Materials:

-

This compound (liquid sample)

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

-

Microsyringe

Procedure:

-

Sample Introduction:

-

If using a GC-MS system, dilute a small amount of this compound in a volatile solvent (e.g., dichloromethane or hexane).

-

Inject a small volume (e.g., 1 µL) of the diluted sample into the GC inlet. The sample will be vaporized and separated on the GC column before entering the mass spectrometer.

-

Alternatively, for direct infusion, a small amount of the neat liquid can be introduced via a heated probe.

-

-

Ionization:

-

In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

-

Mandatory Visualization

The following diagrams illustrate the spectroscopic analysis workflow and the structural elucidation of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Isopentyl Isovalerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopentyl isovalerate, a volatile ester, is a significant compound in the flavor and fragrance industry and serves as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of isopentyl isovalerate, offering a valuable resource for researchers, scientists, and professionals in drug development. This document details its structural characteristics, physicochemical parameters, spectroscopic data, and chemical reactivity. Standardized experimental protocols for the determination of its key properties are also outlined to ensure reproducibility and accuracy in laboratory settings.

Introduction

Isopentyl isovalerate, also known as isoamyl isovalerate or 3-methylbutyl 3-methylbutanoate, is an organic compound classified as an ester.[1] It is formed from the esterification of isopentyl alcohol with isovaleric acid.[2] The compound is characterized by its strong, fruity aroma, often described as reminiscent of apples or bananas, which has led to its widespread use as a flavoring agent in food products and as a fragrance component in perfumery.[2][3] Beyond its sensory applications, its chemical structure makes it a subject of interest in synthetic organic chemistry. A thorough understanding of its physical and chemical properties is paramount for its effective utilization and for the development of new applications.

Chemical Identity and Structure

A clear understanding of the various identifiers and structural representations of isopentyl isovalerate is crucial for accurate documentation and communication in a research and development context.

-

IUPAC Name: 3-methylbutyl 3-methylbutanoate[1]

-

Synonyms: this compound, Isopentyl isopentanoate, Apple oil, Apple essence, Isovaleric acid isoamyl ester[1][2]

-

CAS Number: 659-70-1[1]

-

Chemical Formula: C₁₀H₂₀O₂[1]

-

Molecular Weight: 172.26 g/mol [1]

-

SMILES: CC(C)CCOC(=O)CC(C)C[1]

-

InChI Key: XINCECQTMHSORG-UHFFFAOYSA-N[2]

Physical Properties

The physical properties of isopentyl isovalerate are summarized in the table below. These properties are essential for its handling, storage, and application in various industrial and laboratory processes.

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow liquid | [2][4] |

| Odor | Fruity, apple-like | [1][2] |

| Boiling Point | 192-193 °C | [2][5] |

| Melting Point | -58.15 °C | [2][6] |

| Density | 0.854 g/mL at 25 °C | [3][5] |

| Refractive Index (n20/D) | 1.412 | [2][3] |

| Vapor Pressure | 0.452 mmHg at 25 °C | [6] |

| Flash Point | 80 °C (closed cup) | [3][7] |

| Solubility in Water | 48.1 mg/L at 20 °C | [6] |

| Solubility in Organic Solvents | Soluble in ethanol and ether | [4][8] |

| LogP | 3.38 | [9] |

Chemical Properties and Reactivity

Isopentyl isovalerate exhibits chemical properties characteristic of an ester.

-

Hydrolysis: Like other esters, isopentyl isovalerate can undergo hydrolysis to yield isopentyl alcohol and isovaleric acid. This reaction can be catalyzed by either an acid or a base.[10][11] Under basic conditions, the reaction, known as saponification, is irreversible and yields the salt of the carboxylic acid.[10]

-

Oxidation: The ester is susceptible to oxidation, particularly at elevated temperatures or in the presence of strong oxidizing agents. The oxidation of primary alcohols can be a method for ester synthesis.[9]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of isopentyl isovalerate.

Determination of Boiling Point

The boiling point of isopentyl isovalerate can be determined using the distillation method or the Thiele tube method.[12][13]

Distillation Method Protocol:

-

Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Place approximately 5 mL of isopentyl isovalerate and a few boiling chips into the distilling flask.

-

Heat the flask gently.

-

Record the temperature at which the liquid actively boils and the vapor temperature remains constant. This temperature is the boiling point.[13]

-

Record the atmospheric pressure as the boiling point is pressure-dependent.

Determination of Density

The density of liquid isopentyl isovalerate can be accurately measured using a pycnometer or a vibrational density meter.[5][14]

Pycnometer Method Protocol:

-

Clean and dry a pycnometer of a known volume.

-

Weigh the empty pycnometer.

-

Fill the pycnometer with isopentyl isovalerate, ensuring no air bubbles are trapped.

-

Thermostat the pycnometer to a specific temperature (e.g., 25 °C).

-

Weigh the filled pycnometer.

-

Calculate the density by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Refractive Index

An Abbe refractometer is commonly used to measure the refractive index of liquids like isopentyl isovalerate.[15][16]

Abbe Refractometer Protocol:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Apply a few drops of isopentyl isovalerate onto the prism surface.

-

Close the prisms and allow the sample to reach the desired temperature (e.g., 20 °C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the instrument's scale.

Determination of Flash Point

The closed-cup method, using a Pensky-Martens or similar apparatus, is a standard procedure for determining the flash point of combustible liquids.[17][18]

Closed-Cup Method Protocol:

-

Place the sample of isopentyl isovalerate into the test cup of the flash point apparatus.

-

Heat the sample at a slow, constant rate.

-

At regular temperature intervals, introduce an ignition source (a small flame) into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the vapors of the liquid ignite momentarily upon application of the ignition source.[18]

Determination of Solubility

The solubility of isopentyl isovalerate in water and organic solvents can be determined by the following qualitative method.[3][19]

Solubility Test Protocol:

-

To separate test tubes, add 1 mL of the solvent (e.g., water, ethanol, ether).

-

Add isopentyl isovalerate dropwise to each test tube, shaking after each addition.

-

Observe whether a homogeneous solution forms or if two distinct layers remain.

-

Record the substance as soluble, partially soluble, or insoluble based on the observation.

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of isopentyl isovalerate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

¹H NMR (Proton NMR):

-

Protocol: Dissolve a small amount of isopentyl isovalerate in a deuterated solvent (e.g., CDCl₃) and acquire the spectrum using a standard NMR spectrometer.[2]

-

Expected Chemical Shifts (δ): Protons on carbons adjacent to the ester oxygen (the isopentyl group) will appear downfield compared to typical alkane protons. Protons on the carbon alpha to the carbonyl group (the isovalerate group) will also be shifted downfield.[1][20]

¹³C NMR (Carbon-13 NMR):

-

Protocol: Similar to ¹H NMR, a solution in a deuterated solvent is used. Proton decoupling is typically employed to simplify the spectrum.[2]

-

Expected Chemical Shifts (δ): The carbonyl carbon will have a characteristic chemical shift in the range of 170-180 ppm. The carbons attached to the ester oxygen will also show distinct downfield shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Protocol: For a liquid sample like isopentyl isovalerate, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).[4]

-

Expected Absorptions: A strong, characteristic absorption band for the C=O (carbonyl) stretch of the ester is expected around 1735-1750 cm⁻¹.[1] C-O stretching bands will also be present in the fingerprint region (1000-1300 cm⁻¹).[1][21]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Protocol: The sample is introduced into the mass spectrometer, ionized (e.g., by electron impact), and the mass-to-charge ratio of the resulting ions is measured.

-

Expected Fragmentation: The molecular ion peak (M⁺) should be observed at m/z = 172. Common fragmentation patterns for esters include cleavage alpha to the carbonyl group and McLafferty rearrangement.[22][23]

Synthesis Workflow

Isopentyl isovalerate is commonly synthesized via Fischer esterification, which involves the acid-catalyzed reaction of isopentyl alcohol with isovaleric acid.[24]

Safety Information

Isopentyl isovalerate is a flammable liquid.[3] Appropriate safety precautions, including working in a well-ventilated area and avoiding ignition sources, should be taken. It may cause skin and eye irritation.[8] Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.

Conclusion

This technical guide has provided a detailed compilation of the physical and chemical properties of isopentyl isovalerate. The tabulated data, coupled with the outlined experimental protocols, offers a practical and valuable resource for scientists and researchers. The inclusion of spectroscopic data and a synthesis workflow further enhances the utility of this document for those working with this compound in various scientific and industrial capacities. A thorough understanding of these fundamental properties is essential for ensuring its safe handling, effective application, and the exploration of its potential in new and innovative areas of research and development.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. benchchem.com [benchchem.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. benchchem.com [benchchem.com]

- 5. knowledge.reagecon.com [knowledge.reagecon.com]

- 6. US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry - Google Patents [patents.google.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. mt.com [mt.com]

- 9. researchgate.net [researchgate.net]

- 10. Chemistry 210 Experiment 7 [home.miracosta.edu]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. store.astm.org [store.astm.org]

- 15. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 16. mt.com [mt.com]

- 17. osha.gov [osha.gov]

- 18. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 19. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 20. youtube.com [youtube.com]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. GCMS Section 6.14 [people.whitman.edu]

- 23. m.youtube.com [m.youtube.com]

- 24. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]

Isoamyl Isovalerate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of isoamyl isovalerate, a branched-chain ester recognized for its characteristic apple- or banana-like aroma. This document consolidates its nomenclature, physicochemical properties, and detailed experimental protocols relevant to its synthesis and analysis. Furthermore, it explores the biosynthetic pathway of its alcohol precursor, offering a complete profile for research and development applications.

Nomenclature: Synonyms and Alternative Names

This compound is known by a variety of names across different chemical contexts and industries. A comprehensive list of its synonyms and alternative identifiers is provided below to aid in literature searches and material sourcing.

-

IUPAC Name: 3-methylbutyl 3-methylbutanoate[1]

-

Common Synonyms: Isopentyl isovalerate, Isopentyl isopentanoate, Isoamyl 3-methylbutanoate, 3-Methylbutyl isovalerate[1][2][3]

-

Trade and Other Names: Apple essence, Apple oil, Isovaleric acid isoamyl ester, Butanoic acid, 3-methyl-, 3-methylbutyl ester[1][4][5]

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and analysis.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O₂ | [1][2] |

| Molecular Weight | 172.26 g/mol | [1][4] |

| Appearance | Colorless liquid | [1][7] |

| Odor | Fruity, apple-like | [4][7][8] |

| Boiling Point | 190-191 °C at 760 mmHg | [1] |

| Density | 0.851 - 0.857 g/cm³ | [1] |

| Refractive Index | 1.411 - 1.414 | [1] |

| Solubility | Soluble in most fixed oils, slightly soluble in propylene glycol, insoluble in water. | [1][4] |

Experimental Protocols

This section details established methodologies for the synthesis and analysis of this compound, providing a foundation for laboratory-scale production and characterization.

Synthesis of this compound

This compound can be synthesized through both chemical and enzymatic methods. The Fischer-Speier esterification is a classic chemical approach, while enzymatic synthesis using lipases offers a greener alternative.

3.1.1. Chemical Synthesis: Fischer-Speier Esterification

This method involves the acid-catalyzed reaction of isoamyl alcohol with isovaleric acid.

-

Reactants and Catalyst:

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of isoamyl alcohol and isovaleric acid.

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant mass).

-

Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[5]

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Isolate the final product, this compound, by distillation.

-

3.1.2. Enzymatic Synthesis using Immobilized Lipase

This protocol utilizes an immobilized lipase, such as from Rhizomucor miehei, for the esterification reaction in an organic solvent.[1][2]

-

Reactants and Biocatalyst:

-

Procedure:

-

Dissolve isoamyl alcohol and isovaleric acid in the chosen organic solvent in a sealed flask. A slight excess of the alcohol is often used to drive the equilibrium towards product formation.[1]

-

Add the immobilized lipase to the reaction mixture. The enzyme concentration typically ranges from 10 to 40 g/L.[1][2]

-

Incubate the mixture at a controlled temperature, generally between 30-50 °C, with constant agitation.[1][2]

-

The reaction time can vary from 24 to 144 hours, depending on the desired conversion.[1][2]

-

Monitor the formation of this compound using gas chromatography.

-

After the reaction, the immobilized enzyme can be recovered by simple filtration for potential reuse.

-

The solvent is removed under reduced pressure, and the product can be further purified by vacuum distillation if required.

-

Analysis of this compound by Gas Chromatography (GC)

Gas chromatography is a standard method for the qualitative and quantitative analysis of volatile compounds like this compound.

-

Instrumentation:

-

Column:

-

Typical GC-FID Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen

-

Oven Temperature Program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220 °C) at a rate of 5-10 °C/min.

-

Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or hexane before injection.

-

-

Data Analysis:

-

Identification is based on the retention time compared to a known standard.

-

Quantification is achieved by creating a calibration curve using standards of known concentrations and measuring the peak area of the analyte.

-

Biosynthetic Pathway of the Isoamyl Alcohol Precursor

The isoamyl alcohol component of this compound is a fusel alcohol derived from the catabolism of the branched-chain amino acid L-leucine via the Ehrlich pathway.[14] This metabolic route is particularly active in yeast and other microorganisms.

Caption: Biosynthesis of this compound Precursor via the Ehrlich Pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. ovid.com [ovid.com]

- 3. scbt.com [scbt.com]

- 4. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]

- 5. community.wvu.edu [community.wvu.edu]

- 6. femaflavor.org [femaflavor.org]

- 7. Iso Amyl Iso Valerate | Iso Amyl Iso Valerate Information & Details - Elchemy [elchemy.com]

- 8. This compound, 659-70-1 [thegoodscentscompany.com]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. Sigma-Aldrich [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

The Genesis of a Flavor: An In-depth Technical Guide to Isoamyl 3-Methylbutanoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoamyl 3-methylbutanoate (CAS No. 659-70-1), a prominent ester recognized for its characteristic ripe apple and fruity aroma, has a rich history intertwined with the foundational advancements in organic chemistry. While no single individual is credited with its initial discovery, its synthesis is a classic example of the Fischer-Speier esterification, a cornerstone reaction developed in the late 19th century. This technical guide delves into the historical context of its discovery, presents its physicochemical properties in a structured format, provides detailed experimental protocols for its synthesis and analysis, and visualizes key biochemical and experimental workflows. Its natural occurrence in a variety of fruits and its application in the flavor and fragrance industries underscore its scientific and commercial significance.

Historical Perspective: The Dawn of Ester Synthesis

The story of isoamyl 3-methylbutanoate is intrinsically linked to the pioneering work of 19th-century chemists who laid the groundwork for modern organic synthesis. The term "ester" itself was coined in the first half of the 19th century by the German chemist Leopold Gmelin.

The synthesis of esters was significantly advanced by the development of the Fischer-Speier esterification in 1895 by Emil Fischer and Arthur Speier.[1] This acid-catalyzed reaction between a carboxylic acid and an alcohol remains a fundamental method for ester production. The necessary precursors for isoamyl 3-methylbutanoate, isoamyl alcohol (3-methyl-1-butanol) and 3-methylbutanoic acid (isovaleric acid), were subjects of study by prominent chemists of the era. Notably, the French chemist Auguste Cahours made significant contributions to the understanding of amyl alcohols in the mid-19th century. His work, along with the broader advancements in the understanding of organic structures and reactions by chemists like Charles-Adolphe Wurtz and the development of synthetic methods by figures such as William Henry Perkin , created the scientific environment that made the synthesis of specific esters like isoamyl 3-methylbutanoate possible.[2][3][4][5]

While the exact date of the first synthesis of isoamyl 3-methylbutanoate is not definitively documented, it is understood to have been prepared in laboratories following the establishment of reliable esterification methods.[6] Its identification in various natural sources, including apples, bananas, and mint, further propelled its study and use.[7][8]

Physicochemical Characteristics

The physical and chemical properties of isoamyl 3-methylbutanoate are critical for its application and analysis. The following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₁₀H₂₀O₂ |

| Molecular Weight | 172.26 g/mol |

| Appearance | Colorless liquid |

| Odor | Fruity, apple-like, sweet |

| Melting Point | -58.15 °C |

| Boiling Point | 192-193 °C |

| Density | 0.854 g/mL at 25 °C |

| Solubility in Water | 48.1 mg/L at 20 °C |

| Refractive Index (n²⁰/D) | 1.412 |

| Vapor Pressure | 0.8 hPa at 20 °C |

| LogP (Octanol/Water) | 3.8 at 35 °C |

Experimental Protocols

Synthesis via Fischer Esterification

The most common laboratory synthesis of isoamyl 3-methylbutanoate is through the Fischer esterification of isoamyl alcohol with 3-methylbutanoic acid, using a strong acid catalyst.

Materials:

-

Isoamyl alcohol (3-methyl-1-butanol)

-

3-Methylbutanoic acid (isovaleric acid)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid

-

Anhydrous sodium sulfate (Na₂SO₄)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Diethyl ether (or other suitable extraction solvent)

-

Boiling chips

Procedure:

-

In a round-bottom flask, combine equimolar amounts of isoamyl alcohol and 3-methylbutanoic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume of reactants) while cooling the flask in an ice bath to control the exothermic reaction.

-

Add a few boiling chips to the flask.

-

Set up a reflux apparatus and heat the mixture to reflux for 1-2 hours. The reaction temperature is typically around 110-120 °C.[6]

-

After reflux, allow the mixture to cool to room temperature.

-

Transfer the cooled mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Water to remove the bulk of the acid and unreacted alcohol.

-

5% sodium bicarbonate solution to neutralize the remaining acid catalyst and unreacted carboxylic acid. (Caution: CO₂ evolution will cause pressure buildup).

-

Saturated brine solution to reduce the solubility of the ester in the aqueous layer.

-

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Decant or filter the dried organic layer to remove the drying agent.

-

Purify the crude ester by fractional distillation to obtain pure isoamyl 3-methylbutanoate.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like isoamyl 3-methylbutanoate.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for volatile organic compounds (e.g., DB-5 or equivalent).

Procedure:

-

Sample Preparation: Dilute a small amount of the synthesized ester in a suitable solvent (e.g., dichloromethane or hexane).

-

Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC injector port.

-

GC Separation: Employ a suitable temperature program to separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to elute all compounds.

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting mass spectrum provides a fragmentation pattern that is characteristic of the molecule.

-

Data Analysis: Compare the retention time and the mass spectrum of the analyte with a known standard or a spectral library (e.g., NIST) to confirm the identity of isoamyl 3-methylbutanoate. The mass spectrum of isoamyl 3-methylbutanoate will show characteristic fragments that can be used for its identification.[9]

Visualizations

Synthesis and Purification Workflow

References

- 1. William Henry Perkin [ursula.chem.yale.edu]

- 2. Charles Adolphe Wurtz - Wikipedia [en.wikipedia.org]

- 3. britannica.com [britannica.com]

- 4. Charles-Adolphe Wurtz | Organic Chemistry, Alkaloids & Isomerism | Britannica [britannica.com]

- 5. William Henry Perkin - Wikipedia [en.wikipedia.org]

- 6. Sir William Henry Perkin (1838 – 1907) - ChemistryViews [chemistryviews.org]

- 7. i3awards.org.au [i3awards.org.au]

- 8. researchgate.net [researchgate.net]

- 9. Butanoic acid, 3-methyl-, 3-methylbutyl ester [webbook.nist.gov]

The Pivotal Role of Isoamyl Isovalerate in Fruit Aroma Development: A Technical Guide

Abstract

Isoamyl isovalerate, a volatile ester, is a significant contributor to the characteristic aroma of many fruits, most notably apple and banana. Its sweet, fruity scent is a key component of the overall flavor profile that influences consumer acceptance. This technical guide provides an in-depth exploration of the biosynthesis, regulation, and analytical quantification of this compound in the context of fruit aroma development. It is intended for researchers, scientists, and professionals in the fields of food science, agriculture, and drug development who are engaged in the study of fruit quality, flavor chemistry, and natural product biosynthesis. This document details the enzymatic pathways leading to the formation of this compound from its precursors, the regulatory networks governed by phytohormones and transcription factors that control its production during fruit ripening, and standardized experimental protocols for its accurate quantification.

Introduction

The aroma of a fruit is a complex mosaic of volatile organic compounds (VOCs), among which esters play a predominant role in defining the characteristic "fruity" notes.[1][2] this compound, with its potent apple- and banana-like scent, is a key ester that significantly influences the sensory perception of numerous fruits. The concentration of this single compound can dramatically impact the overall aroma profile and, consequently, consumer preference.

This guide delves into the core scientific principles governing the presence of this compound in fruits. We will explore its biochemical synthesis, the genetic and environmental factors that regulate its production, and the analytical methodologies required for its precise measurement. A thorough understanding of these aspects is crucial for the development of strategies aimed at enhancing fruit flavor, optimizing post-harvest storage conditions, and exploring the potential applications of natural flavor compounds.

Biosynthesis of this compound

The formation of this compound is the culmination of two distinct metabolic pathways: the biosynthesis of its alcohol precursor, isoamyl alcohol, and its acyl-CoA precursor, isovaleryl-CoA. The final condensation of these two molecules is catalyzed by the enzyme alcohol acyltransferase (AAT).

Precursor Biosynthesis

Isoamyl alcohol (3-methyl-1-butanol) is primarily derived from the catabolism of the branched-chain amino acid L-leucine through the Ehrlich pathway.[3] This pathway involves three key enzymatic steps:

-

Transamination: L-leucine is converted to α-ketoisocaproate by a branched-chain amino acid aminotransferase (BCAT).[3]

-

Decarboxylation: α-Ketoisocaproate is then decarboxylated to form isovaleraldehyde by a keto acid decarboxylase.[3]

-

Reduction: Finally, isovaleraldehyde is reduced to isoamyl alcohol by an alcohol dehydrogenase (ADH).[3]

Isovaleryl-CoA is also derived from the degradation of L-leucine. Following the initial transamination to α-ketoisocaproate, the pathway proceeds through oxidative decarboxylation catalyzed by the branched-chain α-ketoacid dehydrogenase complex (BCKDH) to yield isovaleryl-CoA.

Esterification by Alcohol Acyltransferase (AAT)

The final and rate-limiting step in this compound synthesis is the esterification of isoamyl alcohol with isovaleryl-CoA, a reaction catalyzed by alcohol acyltransferase (AAT).[1] AATs are a diverse family of enzymes with varying substrate specificities.[4] The expression and activity of specific AATs during fruit ripening are critical determinants of the final ester profile. For instance, in apples, the MdAAT1 gene has been identified as a key enzyme in the production of several acetate esters.[4] In bananas, a specific AAT has been characterized that is responsible for the synthesis of characteristic esters like isoamyl acetate.[2][5]